molecular formula C6H13ClO2 B156400 Chloroacetal CAS No. 621-62-5

Chloroacetal

Cat. No. B156400
CAS RN: 621-62-5
M. Wt: 152.62 g/mol
InChI Key: OVXJWSYBABKZMD-UHFFFAOYSA-N
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Description

Chloroacetal Description and Case Studies

Chloroacetaldehyde is a metabolite of cyclophosphamide in rats, identified in their urine and is discussed for its toxicity, particularly in relation to the urinary bladder . It is also a rearranged metabolic product of vinyl chloride, a human carcinogen, and has been shown to react with DNA-like polymers, leading to a decrease in the ability to direct DNA synthesis and an increase in the incorporation of non-complementary nucleotides . Additionally, chloroacetaldehyde has been found to react with Z-DNA, specifically with adenine residues within the DNA structure .

Synthesis Analysis

Chloroacetals can be synthesized through a one-pot, solvent-free process using 2,2,6,6-tetramethylpiperidine-1-oxyl as a catalyst and trichloroisocyanuric acid both as an oxidant and a chlorination reagent, which is a simplified procedure compared to multistep reactions traditionally required . Another synthesis method involves the direct dithioacetalization of aldehydes with 2-chloro-1,3-dithiane using an iron catalyst, which is beneficial due to the mildness of the reaction conditions .

Molecular Structure Analysis

Chloroacetone, a related compound, exhibits rotational isomerism and exists in two molecular forms in the liquid and gaseous states and in one form in the solid state, as concluded from Raman and infrared absorption spectra . Trichloroacetaldehyde modified oligonucleotides have been studied, where the structure of the impurities formed during synthesis was elucidated using various analytical techniques .

Chemical Reactions Analysis

Chloroacetaldehyde has been shown to form etheno-adducts with adenine and cytosine bases, which affects DNA synthesis . Chloral hydrate, a related compound, is produced during the oxidation of trichloroethylene by methanotrophs and can be biologically transformed to trichloroethanol and trichloroacetic acid . Acetaldehyde reacts with monochloramine to form N-chloroacetamide and acetonitrile, which are cytotoxic and genotoxic . Acetal chlorination can be achieved with MnO2-trimethylchlorosilane, leading to α-chloroacetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetaldehyde and related compounds are influenced by their molecular structure and reactivity. For instance, the presence of rotational isomerism in chloroacetone suggests that similar phenomena could be present in chloroacetaldehyde, affecting its physical state and reactivity . The formation of etheno-adducts with DNA bases indicates a high reactivity of chloroacetaldehyde with nucleophilic sites, which is critical for understanding its mutagenic potential . The transformation of chloral hydrate to other compounds by methanotrophs and its decomposition at elevated pH and temperature demonstrate the chemical instability and reactivity of chloroacetaldehyde derivatives .

Scientific Research Applications

1. Use in Organic Synthesis and Industrial Applications

Chloroacetal, specifically chloroacetic acid, is an important chemical used in various industrial applications. It has been synthesized since 1841 and is notably used as an intermediate in organic synthesis. Chloroacetic acid is significant in the industry due to its role in substitution reactions involving chlorine atoms. It is widely preferred for its industrial significance, particularly in the synthesis of chemicals like 3,4-dihydroxy-α-chloroacetophenone, a key intermediate in creating certain pharmaceuticals (Rao et al., 2017).

2. Chlorination of Acetals

Chloroacetic acid derivatives, such as α-chloroacetals, can be produced via the treatment of acetals with specific chlorinating agents. This process involves a ligand-transfer mechanism on an enolether intermediate. The efficiency of this method has been demonstrated with the production of α-chloroacetals in nearly quantitative yields (Bellesia et al., 1992).

3. Environmental and Health Implications

Chloroacetic acid is recognized for its environmental and health impacts. It's a by-product of water chlorination and an ingredient in various industrial solvents. It is known for its strong corrosiveness and ability to induce injuries to organs such as the brain, heart, liver, kidney, and lungs. Despite its utility, the pathogenic mechanisms of chloroacetic acid poisoning and its effects on human health are subjects of ongoing research (Meng, 2009).

4. Application in Analytical Chemistry

Chloroacetal is used in analytical chemistry for the detection and measurement of certain substances. Its role in ion chromatographic methods for the determination of chloroacetic acid in pharmaceutical substances showcases its application in precise analytical procedures, providing a reliable method for detecting trace levels of genotoxic impurities in drugs (Rao et al., 2017).

Safety And Hazards

Chloroacetal is very toxic by inhalation and is corrosive to metals and tissue . It causes severe skin burns and eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-chloro-1,1-diethoxyethane
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InChI

InChI=1S/C6H13ClO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
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InChI Key

OVXJWSYBABKZMD-UHFFFAOYSA-N
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Canonical SMILES

CCOC(CCl)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13ClO2
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DSSTOX Substance ID

DTXSID4060735
Record name Ethane, 2-chloro-1,1-diethoxy-
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Molecular Weight

152.62 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Chloroacetal
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Vapor Pressure

5.0 [mmHg]
Record name 2-Chloroacetal
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Product Name

2-Chloro-1,1-diethoxyethane

CAS RN

621-62-5
Record name 2-Chloro-1,1-diethoxyethane
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Record name 2-Chloroacetal
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Record name Chloroacetaldehyde diethyl acetal
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Record name Ethane, 2-chloro-1,1-diethoxy-
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Record name CHLOROACETALDEHYDE DIETHYL ACETAL
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Synthesis routes and methods

Procedure details

To a mixture of 5 g of vinyl acetate and 27 ml of ethanol acetone cooled on dry ice 5 g of dry chlorine gas are added, then it is left standing for a night at room temperature. The reaction is poured onto 50 g of ice-water. The product is extracted with 30 ml of chloroform, the extract is washed with a sodium hydrogen carbonate solution and water, then dried on magnesium sulfate and distilled.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ethanol acetone
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
763
Citations
EM Filachione - Journal of the American Chemical Society, 1939 - ACS Publications
… equal volume of iced water, and the ethyl chloroacetal,which … and the residual ethyl chloroacetal was fractionated in vacuo. … of the acetals, ethyl chloroacetal and methyl chloroacetal, …
Number of citations: 23 pubs.acs.org
JC Kandala, JEK Mrema, A DeAngelo… - Biochemical and …, 1990 - Elsevier
The effect of 2-chloroacetaldehyde, CAA, a metabolite of vinyl chloride and 2-chloroacetal, CAC, an ethyl diester of chloroacetaldehyde, on DNA synthesis in animal cells has been …
Number of citations: 27 www.sciencedirect.com
FB Daniel, AB DeAngelo, JA Stober, GR Olson… - … and Applied Toxicology, 1992 - Elsevier
The chlorinated acetaldehydes, chloral hydrate (CH) and 2-chloroacetaldehyde (CAA), have been identified as chlorination by-products in finished drinking water supplies. Although …
Number of citations: 215 www.sciencedirect.com
CE Bennett - 1954 - search.proquest.com
The purpose of the work described was to continue the systematic investigation of the polarographic reduction of carbon-halogen bonds, aldehydes and alcohols, and related …
Number of citations: 0 search.proquest.com
GJ Karabatsos, DJ Fenoglio - Journal of the American Chemical …, 1969 - ACS Publications
… and methylene protons of chloroacetaldehyde and of bromoacetaldehyde in 3-5 % solutions … In absolute magnitude, Jg of chloroacetaldehyde must therefore be equal to or smaller than …
Number of citations: 55 pubs.acs.org
J McCann, V Simmon… - Proceedings of the …, 1975 - National Acad Sciences
… A compound of unusual interest that was positive on the new strain TA100 was chloroacetaldehyde. Fig. 1A shows that, at the levels tested, chloroacetaldehyde is quite effective in …
Number of citations: 268 www.pnas.org
AK Srivastava, M Ali, KN Sharma, RK Joshi - Tetrahedron Letters, 2018 - Elsevier
… and the synthesis of β-chloroacetal was our prime expectation from this reaction. However, … inexpensive catalysts are highly desired for the chloroacetal formation. PTSA is very cheap …
Number of citations: 10 www.sciencedirect.com
WE Conrad, LA Levasseur, RF Murphy… - The Journal of …, 1962 - ACS Publications
… (0.5 mole) of the chloroacetal of pentaglycol and 133.2 ml. (2 moles) of coned, ammonium hydroxide in 66.6 ml. of Cellosolve was placed in a sealed iron pipe and heated at 138 for 17 …
Number of citations: 2 pubs.acs.org
SK Brüggemann, K Radike, K Braasch… - Cancer chemotherapy …, 2006 - Springer
Background: The ifosfamide metabolite chloroacetaldehyde had been made responsible for side effects only. We found in previous studies a strong cytotoxicity on human MX-1 tumor …
Number of citations: 32 link.springer.com
JR Durig, HV Phan, TS Little… - Journal of Molecular …, 1989 - Elsevier
… It is interesting how the structural parameters change as the chloroacetaldehyde molecule goes from the more stable s-cis conformation to the high energy s-truns conformation where …
Number of citations: 27 www.sciencedirect.com

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